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molecular formula C13H18ClNO5S B8351579 2-Chloro-5-(boc-amino)benzyl mesylate

2-Chloro-5-(boc-amino)benzyl mesylate

Cat. No. B8351579
M. Wt: 335.80 g/mol
InChI Key: BQIWRDMSWZOFEH-UHFFFAOYSA-N
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Patent
US06255301B1

Procedure details

To an ice cooled solution of 2-chloro-5-(Boc-amino)benzyl alcohol (7.4 g; 29 mmol; from step (i) above) in CH2Cl2 (100 mL) was added TEA (2.9 g; 29 mmol), followed by MsCl (3.3 g, 29 mmol; added dropwise). After stirring for 2 hours the resultant mixture was poured onto water. The organic layer was separated, washed with water, dried (Na2SO4) and concentrated to yield 10 g (100%) of the sub-title compound.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:7]([NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[CH:6][C:3]=1[CH2:4][OH:5].[CH3:18][S:19](Cl)(=[O:21])=[O:20]>C(Cl)Cl>[S:19]([O:5][CH2:4][C:3]1[CH:6]=[C:7]([NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH:8]=[CH:9][C:2]=1[Cl:1])(=[O:21])(=[O:20])[CH3:18]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.4 g
Type
reactant
Smiles
ClC1=C(CO)C=C(C=C1)NC(=O)OC(C)(C)C
Name
TEA
Quantity
2.9 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise)
ADDITION
Type
ADDITION
Details
was poured onto water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
S(C)(=O)(=O)OCC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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